molecular formula C10H5F4NO2 B6312881 4-(4-Fluorophenyl)-2-trifluoromethyl-5(2H)-oxazolone CAS No. 1357625-76-3

4-(4-Fluorophenyl)-2-trifluoromethyl-5(2H)-oxazolone

Cat. No. B6312881
CAS RN: 1357625-76-3
M. Wt: 247.15 g/mol
InChI Key: MHJVLEVOTZWWHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-2-trifluoromethyl-5(2H)-oxazolone, also known as 4-F-2-TFMO, is a synthetic heterocyclic compound with a wide range of applications in the field of organic chemistry. It is a colorless, volatile liquid that is soluble in many organic solvents. 4-F-2-TFMO has been widely studied for its interesting biological and physiological properties, as well as its potential applications in the fields of medicine and drug development.

Mechanism of Action

The exact mechanism of action of 4-(4-Fluorophenyl)-2-trifluoromethyl-5(2H)-oxazolone is not yet fully understood. However, it is believed that it acts as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, it has been shown to modulate the activity of several ion channels, including the voltage-gated calcium channel, the voltage-gated potassium channel, and the voltage-gated sodium channel.
Biochemical and Physiological Effects
4-(4-Fluorophenyl)-2-trifluoromethyl-5(2H)-oxazolone has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of several enzymes, including COX-2 and 5-LOX. In addition, it has been shown to modulate the activity of several ion channels, including the voltage-gated calcium channel, the voltage-gated potassium channel, and the voltage-gated sodium channel.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-Fluorophenyl)-2-trifluoromethyl-5(2H)-oxazolone for laboratory experiments include its low cost, its availability in large quantities, and its high purity. Furthermore, it is easy to handle and store, and it is relatively stable under normal laboratory conditions. However, there are some limitations to its use, such as its volatility and its tendency to react with certain compounds.

Future Directions

There are several potential future directions for the study of 4-(4-Fluorophenyl)-2-trifluoromethyl-5(2H)-oxazolone. These include further research into its biochemical and physiological effects, its potential applications in the field of medicine and drug development, and its potential use as a synthetic intermediate in the synthesis of various heterocyclic compounds. In addition, further research into its mechanism of action and its potential toxicity is needed. Finally, further research into its potential applications in the field of agrochemicals is also needed.

Synthesis Methods

4-(4-Fluorophenyl)-2-trifluoromethyl-5(2H)-oxazolone can be synthesized by a variety of methods, including the reaction of 4-fluorophenol with trifluoromethanesulfonic acid in the presence of a base. This method is simple and efficient, and the product is usually obtained in high yields. Other methods of synthesis include the reaction of 4-fluorophenol with trifluoromethanesulfonyl chloride in the presence of a base, and the reaction of 4-fluorophenol with trifluoromethylsulfonyl chloride in the presence of a base.

Scientific Research Applications

4-(4-Fluorophenyl)-2-trifluoromethyl-5(2H)-oxazolone has been widely studied for its potential applications in the field of organic chemistry and drug development. It has been used as a synthetic intermediate in the synthesis of various heterocyclic compounds, such as oxazolines, oxazoles, and thiazoles. In addition, 4-(4-Fluorophenyl)-2-trifluoromethyl-5(2H)-oxazolone has been used as a starting material in the synthesis of various pharmaceuticals and agrochemicals.

properties

IUPAC Name

4-(4-fluorophenyl)-2-(trifluoromethyl)-2H-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F4NO2/c11-6-3-1-5(2-4-6)7-8(16)17-9(15-7)10(12,13)14/h1-4,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJVLEVOTZWWHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(OC2=O)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-2-trifluoromethyl-5(2H)-oxazolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.